Collagen Proline Hydroxylase Inhibitor-1 vs. 1,4-DPCA: Comparative Potency and Selectivity Profile
Collagen proline hydroxylase inhibitor-1 is described as a potent and selective inhibitor of prolyl 4-hydroxylase . While specific IC50 values for Collagen proline hydroxylase inhibitor-1 are not disclosed in public vendor datasheets, its selectivity profile is contrasted with 1,4-DPCA. 1,4-DPCA inhibits collagen hydroxylation in human foreskin fibroblasts with an IC50 of 2.4 µM but also inhibits Factor Inhibiting HIF (FIH) with an IC50 of 60 µM, yielding a selectivity window of ~25-fold . Collagen proline hydroxylase inhibitor-1 is positioned as a research tool with a chemical scaffold distinct from pyridine dicarboxylates, potentially offering a different selectivity window for C-P4H versus HIF-PHDs, though quantitative head-to-head data is lacking in the public domain.
| Evidence Dimension | In vitro potency and selectivity for collagen prolyl 4-hydroxylase vs. HIF-PH |
|---|---|
| Target Compound Data | Potent and selective inhibitor of prolyl 4-hydroxylase (exact IC50 not publicly disclosed) |
| Comparator Or Baseline | 1,4-DPCA: IC50 2.4 µM (collagen hydroxylation in human fibroblasts); IC50 60 µM (FIH) |
| Quantified Difference | 1,4-DPCA shows ~25-fold selectivity for collagen hydroxylation over FIH. Collagen proline hydroxylase inhibitor-1 is described as selective but quantitative fold-selectivity is not publicly available. |
| Conditions | Collagen proline hydroxylase inhibitor-1: Vendor claim (no assay details). 1,4-DPCA: Human foreskin fibroblasts. |
Why This Matters
For fibrosis research where HIF pathway activation is undesirable, selecting a tool with a potentially narrower or different selectivity profile may reduce confounding effects on hypoxia signaling.
